![molecular formula C8H5ClN2OS B1595819 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 33017-85-5](/img/structure/B1595819.png)
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound with potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Corrosion Inhibition
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, along with related quinazolinone compounds, has been studied for its ability to inhibit corrosion in mild steel within a sulfuric acid medium. Research indicates that these compounds show significant inhibition efficiency, which increases with concentration. The inhibition mechanism involves the adsorption of quinazolinone compounds on the mild steel surface, adhering to the Langmuir isotherm. Some of these compounds demonstrate a mixed mode of inhibition, with both chemisorption and physisorption modes observed (Hashim et al., 2012).
Synthesis in Eco-Friendly Solvents
Research has also focused on the synthesis of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in eco-friendly solvents. A study demonstrates the synthesis of these compounds in choline chloride/urea deep eutectic solvent. This approach offers benefits like rapid and selective synthesis without the need for catalysts, and the use of cheap, readily available, and environmentally friendly components (Molnar et al., 2017).
Antimicrobial Activities
Some derivatives of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Rajasekaran et al., 2013).
Application in Green Chemistry
The compound has been involved in studies related to green chemistry. For instance, its derivatives have been synthesized in ionic liquids or ionic liquid-water systems without additional catalysts, emphasizing an eco-friendly approach to chemical synthesis (Chen et al., 2007).
properties
IUPAC Name |
6-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIQURSYQCLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357041 | |
Record name | AG-F-10885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
33017-85-5 | |
Record name | AG-F-10885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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